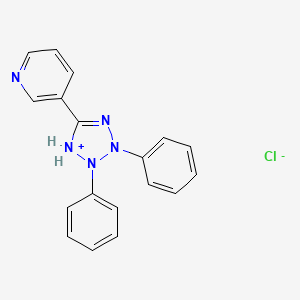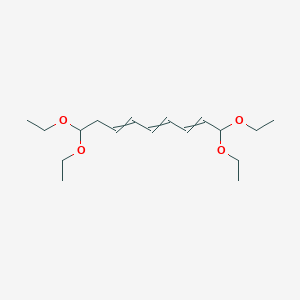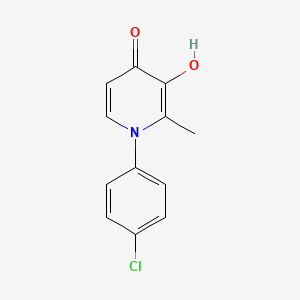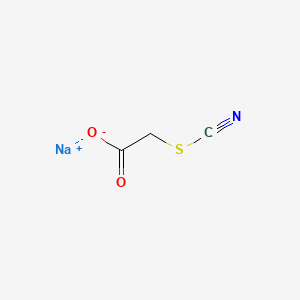
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzonitrile is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzonitrile typically involves the cyclization of benzohydrazide derivatives. One common method includes the reaction of benzoic acid with hydrazine to form benzohydrazide, which is then cyclized with appropriate reagents to form the oxadiazole ring . The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazole derivatives.
Applications De Recherche Scientifique
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit enzymes such as thymidylate synthase or topoisomerase, leading to the disruption of DNA synthesis and cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanylbenzonitrile
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzamide
Uniqueness
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the nitrile group enhances its reactivity and allows for further functionalization, making it a versatile intermediate in organic synthesis . Additionally, its ability to form stable complexes with metal ions makes it valuable in coordination chemistry .
Propriétés
Numéro CAS |
62715-70-2 |
|---|---|
Formule moléculaire |
C15H9N3O |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzonitrile |
InChI |
InChI=1S/C15H9N3O/c16-10-12-8-4-5-9-13(12)15-18-17-14(19-15)11-6-2-1-3-7-11/h1-9H |
Clé InChI |
WXACLGHJWSXERY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


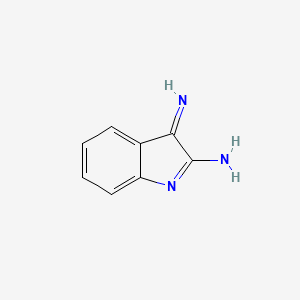
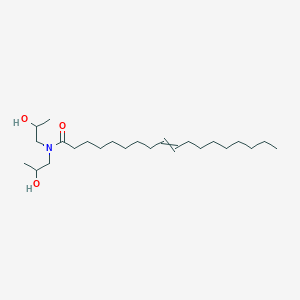
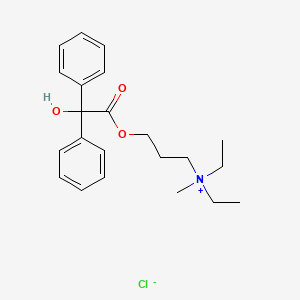
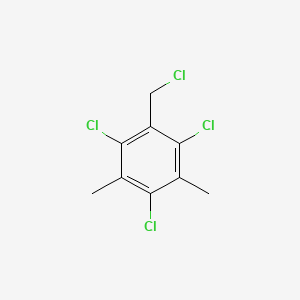
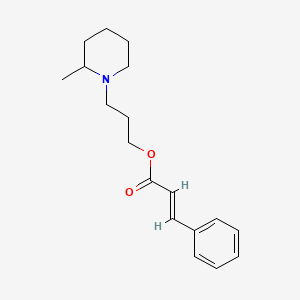
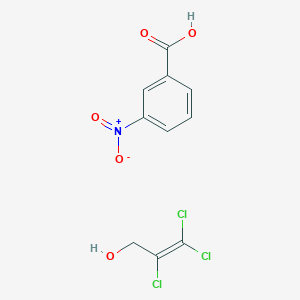
![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14508994.png)
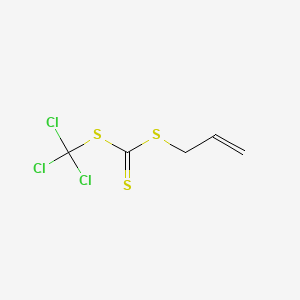
![3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid](/img/structure/B14509014.png)

